molecular formula C12H15N3OS B4183816 N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide

Cat. No.: B4183816
M. Wt: 249.33 g/mol
InChI Key: ANFJSFHFNPHMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide is a compound that features an imidazole ring, a thiophene ring, and a carboxamide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, chlorine gas

Major Products Formed

    Oxidation: Oxidized imidazole derivatives

    Reduction: Amino derivatives of the carboxamide group

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide is unique due to the combination of the imidazole and thiophene rings, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-10-7-11(8-17-10)12(16)14-3-2-5-15-6-4-13-9-15/h4,6-9H,2-3,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJSFHFNPHMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.